molecular formula C9H7FO4 B12093690 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B12093690
M. Wt: 198.15 g/mol
InChI Key: RIVSCDAHAOCSFS-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol This compound is characterized by a benzodioxine ring structure with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzodioxine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the fluorine atom or to reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The benzodioxine ring structure can also interact with various biological molecules, affecting their function and stability .

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C9H7FO4/c10-7-5(9(11)12)1-2-6-8(7)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)

InChI Key

RIVSCDAHAOCSFS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2F)C(=O)O

Origin of Product

United States

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